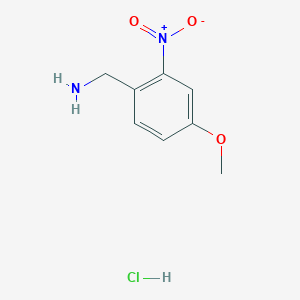

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride

Descripción

Historical Context and Development

The compound (4-methoxy-2-nitrophenyl)methanamine hydrochloride, first reported in the early 21st century, emerged as a derivative of nitroaromatic amines with structural modifications tailored for specialized synthetic applications. Its initial documentation in chemical databases, such as PubChem, dates to February 8, 2007, marking its formal entry into the scientific literature. The development of this compound aligns with broader trends in organic chemistry, where nitro- and methoxy-substituted benzylamines have been explored as intermediates in pharmaceutical and agrochemical synthesis. For instance, analogous compounds, such as 4-methoxy-2-nitroacetanilide, have been synthesized via continuous flow reactors to improve yield and selectivity, suggesting similar methodologies might apply to this hydrochloride derivative.

The compound’s structural features—a nitro group at the ortho position and a methoxy group at the para position on the benzene ring—reflect deliberate design choices to balance electronic effects for subsequent functionalization. Such substitutions are critical in directing regioselectivity in electrophilic aromatic substitution and reduction reactions, as seen in the synthesis of related aniline derivatives.

Nomenclature and Classification Systems

The systematic IUPAC name for this compound is This compound , which precisely describes its molecular architecture. Breaking this down:

- Phenyl backbone : A benzene ring serves as the core structure.

- Substituents :

- A methoxy group (-OCH₃) at the 4-position.

- A nitro group (-NO₂) at the 2-position.

- A methanamine (-CH₂NH₂) group at the 1-position, protonated as a hydrochloride salt.

Alternative names include 4-methoxy-2-nitrobenzylamine hydrochloride and 1-(4-methoxy-2-nitrophenyl)methanamine hydrochloride. Its classification spans multiple categories:

- Organic nitro compounds : Due to the presence of the nitro group.

- Aromatic amines : As a benzylamine derivative.

- Hydrochloride salts : Formed via protonation of the amine group with hydrochloric acid.

The SMILES notation COC1=CC(=C(C=C1)CN)[N+](=O)[O-].Cl and InChI key TWDWVHJEHWAOLV-UHFFFAOYSA-N provide unambiguous representations of its structure and stereoelectronic properties.

Significance in Chemical Research

This compound holds strategic importance as a multifunctional intermediate in organic synthesis. Key applications include:

- Pharmaceutical precursors : The nitro group can be reduced to an amine, enabling the synthesis of diamines or heterocyclic compounds. For example, nitro-to-amine reductions are pivotal in producing bioactive molecules like antihistamines or antimicrobial agents.

- Ligand design : The methoxy and amine groups may act as coordination sites for metal catalysts, useful in asymmetric catalysis.

- Material science : Nitroaromatics are precursors to conductive polymers or dyes, where electronic substituents modulate optical and electronic properties.

A comparative analysis of related compounds, such as 4-methoxy-2-nitroaniline (CAS 99-59-2), reveals shared reactivity patterns, underscoring the versatility of this structural motif.

Registration Information and Chemical Identifiers

The compound is cataloged across major chemical databases with the following identifiers:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 67567-35-5 | |

| PubChem CID | 12423130 | |

| MDL Number | MFCD11045197 | |

| Molecular Formula | C₈H₁₁ClN₂O₃ | |

| Molecular Weight | 218.64 g/mol | |

| SMILES | COC1=CC(=C(C=C1)CN)N+[O-].Cl |

Regulatory information, such as EPA or REACH registrations, is not explicitly documented in the available sources. However, its structural analogs, like 4-methoxy-2-nitroaniline, are classified under hazardous substance regulations (e.g., GHS07/GHS09), implying similar handling precautions may apply.

Propiedades

IUPAC Name |

(4-methoxy-2-nitrophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3.ClH/c1-13-7-3-2-6(5-9)8(4-7)10(11)12;/h2-4H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDWVHJEHWAOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497561 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67567-35-5 | |

| Record name | 1-(4-Methoxy-2-nitrophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acetylation Reaction

- Starting Material: 4-Methoxyaniline

- Reagent: Acetic anhydride

- Process: 4-Methoxyaniline is acetylated to form 4-methoxyacetanilide.

- Conditions: Continuous flow reactor at 25 °C for 133 minutes.

- Flow Rates: 5 mL/min for 4-methoxyaniline solution and 2.5 mL/min for acetic anhydride solution.

Nitration Reaction

- Intermediate: 4-Methoxyacetanilide

- Reagent: Nitration reagent (typically a mixture of nitric and sulfuric acids)

- Process: Nitration occurs at the ortho position relative to the amino group, yielding 4-methoxy-2-nitroacetanilide.

- Conditions: Continuous flow reactor at 25 °C for 10 to 100 minutes depending on scale.

- Flow Rates: Varying from 3.5 mL/min to 700 mL/min depending on scale and reactor setup.

Hydrolysis Reaction

- Intermediate: 4-Methoxy-2-nitroacetanilide

- Reagent: Hydrolysate (aqueous base or acid)

- Process: Hydrolysis of the acetyl group to yield 4-methoxy-2-nitroaniline.

- Conditions: Continuous flow reactor at 40 °C for 2 to 400 minutes depending on scale.

- Flow Rates: 6.5 mL/min to 1.2 L/min.

Post-Treatment

- Process: The reaction mixture is stirred at 0 °C for 1 hour, filtered, and purified by recrystallization using isopropanol.

- Yield: Approximately 85-87% total yield over three steps.

- Purity: 99% by high-performance liquid chromatography (HPLC).

Conversion to (4-Methoxy-2-nitrophenyl)methanamine Hydrochloride

While direct literature on the hydrochloride salt of (4-Methoxy-2-nitrophenyl)methanamine is limited, analogous preparation methods for related compounds provide a reliable framework:

- The nitro group in 4-methoxy-2-nitroaniline is typically reduced to the corresponding amine (methanamine group) using reducing agents such as iron powder in hydrochloric acid or catalytic hydrogenation.

- The resulting amine is then converted to the hydrochloride salt by treatment with hydrochloric acid, yielding this compound.

This approach parallels the preparation of similar compounds like (4-Bromo-2-nitrophenyl)methanamine hydrochloride, where nitration, reduction, and salt formation are sequentially performed under controlled conditions to ensure high purity and yield.

Summary Table of Preparation Steps

| Step | Starting Material/Intermediate | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1. Acetylation | 4-Methoxyaniline | Acetic anhydride, 25 °C, 133 min | 4-Methoxyacetanilide | High | Continuous flow reactor, controlled flow |

| 2. Nitration | 4-Methoxyacetanilide | Nitration reagent, 25 °C, 10-100 min | 4-Methoxy-2-nitroacetanilide | High | Continuous flow, flow rate adjusted by scale |

| 3. Hydrolysis | 4-Methoxy-2-nitroacetanilide | Hydrolysate, 40 °C, 2-400 min | 4-Methoxy-2-nitroaniline | High | Continuous flow, post-treatment improves purity |

| 4. Reduction | 4-Methoxy-2-nitroaniline | Reducing agent (Fe/HCl or catalytic H2) | 4-Methoxy-2-nitrophenylmethanamine | High | Followed by hydrochloric acid treatment |

| 5. Salt Formation | 4-Methoxy-2-nitrophenylmethanamine | Hydrochloric acid | This compound | High | Crystallization for purity |

Research Findings and Advantages

- The continuous flow synthesis method significantly improves reaction control, safety, and scalability compared to batch processes.

- The acetylation step protects the amino group during nitration, enhancing regioselectivity and yield.

- Hydrolysis under mild conditions prevents degradation of sensitive functional groups.

- Post-treatment with isopropanol crystallization ensures high purity (99% by HPLC), critical for pharmaceutical and fine chemical applications.

- The overall process yields up to 87%, demonstrating excellent efficiency suitable for industrial production.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The amine group can be oxidized to form nitroso or nitro compounds under specific conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Reduction: (4-Methoxy-2-aminophenyl)methanamine.

Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of the original compound.

Aplicaciones Científicas De Investigación

Synthetic Route Overview

- Nitration : 4-Methoxyaniline is treated with a nitrating agent (e.g., nitric acid in sulfuric acid) to introduce the nitro group.

- Reductive Amination : The resulting nitro compound undergoes reductive amination using a suitable reducing agent (e.g., sodium borohydride) to yield the final amine product.

- Hydrochloride Formation : The free base is converted to its hydrochloride form using hydrochloric acid.

A. Medicinal Chemistry

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride has been investigated for its potential as a therapeutic agent:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit inhibitory effects on cancer cell lines, suggesting potential use in cancer therapy .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways, such as PqsD in Pseudomonas aeruginosa, which plays a role in biofilm formation and virulence .

B. Biochemical Analysis

The compound's interactions with biomolecules make it valuable for biochemical studies:

- Cellular Effects : Research indicates that it can modulate cell signaling pathways and gene expression related to oxidative stress and apoptosis.

- Mechanism of Action : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

C. Industrial Applications

Beyond medicinal uses, this compound serves roles in industrial applications:

- Dye and Pigment Production : Its chemical structure allows it to be used as an intermediate in the synthesis of dyes and pigments .

- Chemical Manufacturing : It acts as a building block for synthesizing more complex organic molecules used in various industrial processes.

Case Study 1: Anticancer Properties

A study explored the anticancer properties of (4-Methoxy-2-nitrophenyl)methanamine derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutic agents. This suggests that these compounds could serve as leads for developing new anticancer drugs.

Case Study 2: Enzyme Inhibition

Research published in Organic & Biomolecular Chemistry detailed the structure-activity relationship of (2-nitrophenyl)methanol derivatives, including those derived from this compound. The study found that these compounds effectively inhibited PqsD enzyme activity, highlighting their potential as novel antibacterial agents targeting biofilm-related infections .

Mecanismo De Acción

The mechanism of action of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to various biologically active molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

Key Observations :

- Lipophilicity : Thiazole- and thiadiazole-containing derivatives exhibit higher lipophilicity due to sulfur atoms, favoring membrane permeability in drug design .

- Thermal Stability : The thiazole derivative’s high melting point (268°C) suggests strong crystalline packing, advantageous for solid-state synthesis .

Actividad Biológica

(4-Methoxy-2-nitrophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains a methoxy group and a nitro group on the phenyl ring, which contributes to its reactivity and potential biological effects. The specific substitution pattern allows for diverse chemical interactions, making it a candidate for various biological applications.

| Property | Details |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 210.64 g/mol |

| Solubility | Soluble in water and organic solvents |

| Functional Groups | Methoxy (-OCH), Nitro (-NO), Amino (-NH) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can affect cellular components. This mechanism may result in various biological effects, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

- Gene Expression Modulation: It can influence the expression of genes involved in oxidative stress responses and apoptosis.

- Cell Signaling Pathway Alteration: Interaction with kinases may disrupt normal signaling processes, leading to cellular dysfunction.

Case Studies and Experimental Results

- Anticancer Activity:

-

Cellular Effects:

- Research indicated that the compound could induce oxidative stress at higher concentrations, leading to inflammation and potential tissue damage. In animal models, varying dosages showed that lower doses had minimal effects while higher doses resulted in significant adverse outcomes.

- Biochemical Interactions:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methoxy-4-nitroaniline | Different substitution pattern | Moderate antimicrobial activity |

| 4-Methyl-2-nitroaniline | Methyl group instead of methoxy | Lower anticancer efficacy |

| 4-Nitrophenylmethanamine | Lacks methoxy group | Limited enzyme inhibition |

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms methoxy (-OCH₃), nitro (-NO₂), and benzylic amine (-CH₂NH₂) groups. Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons split due to nitro-group deshielding .

- X-ray crystallography : Resolves bond angles (C-NO₂ ≈ 120°) and hydrogen-bonding patterns in the hydrochloride salt (N–H···Cl interactions) .

- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., dehalogenated derivatives) .

How does the hydrochloride salt form influence physicochemical properties and suitability for biological assays?

Basic

The hydrochloride salt enhances:

- Water solubility : Critical for in vitro assays (e.g., receptor binding studies) .

- Stability : Reduces amine oxidation compared to the free base. Store at -20°C in desiccated conditions to prevent hygroscopic degradation .

- Bioavailability : Improves membrane permeability in cell-based assays .

What strategies resolve contradictions in reported biological activities across studies?

Advanced

Discrepancies often arise from:

- Purity variations : Use orthogonal methods (HPLC + elemental analysis) to confirm ≥98% purity .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.5) and incubation time to minimize false positives in enzyme inhibition studies .

- Dose-response validation : Perform IC₅₀ curves across 3+ independent replicates to confirm activity thresholds .

How can computational tools predict reactivity and interaction mechanisms with biological targets?

Q. Advanced

- Molecular docking : Models interactions with CYP450 enzymes (e.g., CYP1A2) to predict metabolic pathways .

- DFT calculations : Evaluates nitro-group electron-withdrawing effects on aromatic ring reactivity (e.g., electrophilic substitution sites) .

- MD simulations : Assesses hydrochloride salt stability in aqueous environments over 100-ns trajectories .

What experimental design considerations are critical for metabolic stability studies?

Q. Advanced

- In vitro models : Use hepatocyte microsomes with NADPH cofactors to quantify oxidative metabolites via LC-MS/MS .

- Control groups : Include CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways .

- Sampling intervals : Collect data at 0, 15, 30, 60, 120 min to capture rapid degradation phases .

How do structural modifications at methoxy/nitro positions affect pharmacological profiles?

Q. Advanced

- Nitro → Bromo substitution (e.g., (5-Bromo-2-nitrophenyl)methanamine): Reduces CYP inhibition but increases halogen-bonding potential with targets .

- Methoxy → Ethoxy substitution : Enhances lipophilicity (logP +0.5) but reduces aqueous solubility by ~30% .

- Nitro reduction to amine : Eliminates electron-withdrawing effects, altering binding affinities by ≥2-fold in receptor assays .

What are the stability profiles under various storage conditions?

Q. Basic

- Desiccated, -20°C : Stable for >24 months (≤5% degradation) .

- Room temperature, humid : Hydrolyzes within 72 hours (amine → amide via moisture absorption) .

- Light exposure : Nitro groups degrade under UV, forming nitroso byproducts; store in amber vials .

What orthogonal analytical approaches validate purity in complex matrices?

Q. Advanced

- HPLC-UV/ELSD : Quantifies main peak area (λ = 254 nm for nitro groups).

- ¹H NMR integration : Compares methoxy proton integrals to theoretical values.

- TGA-DSC : Detects hygroscopic water content (>2% indicates compromised stability) .

How do kinetic/thermodynamic studies elucidate synthesis and decomposition pathways?

Q. Advanced

- Arrhenius plots : Determine activation energy (Eₐ) for nitro-group reduction (typical Eₐ = 50–70 kJ/mol) .

- Isothermal calorimetry : Measures heat flow during HCl salt formation to optimize exothermic reaction quenching .

- Rate constants : Nitro hydrolysis follows pseudo-first-order kinetics (k = 0.05 h⁻¹ at pH 7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.